molecular formula C23H19F3N4O3 B611408 N-(2-Methyl-2-(2-phenyloxazol-4-yl)propyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide

N-(2-Methyl-2-(2-phenyloxazol-4-yl)propyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide

Cat. No. B611408
M. Wt: 456.4 g/mol
InChI Key: QTCSXAUJBQZZSN-UHFFFAOYSA-N
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Description

TMP-195 is an inhibitor of class IIa histone deacetylases (HDACs;  Kis = 59, 60, 26, and 15 nM for HDAC4, 5, 7, and 9, respectively). It is selective for class IIa HDACs over class I and class IIb HDACs (Kis = 10-43 μM for HDAC1-3, 6, 9, and 10-11). TMP-195 blocks accumulation of chemoattractant chemokine ligand 2 (CCL2) in the supernatant of monocytes stimulated with macrophage colony-stimulating factor (CSF-1). It increases secretion of CCL1 by monocytes stimulated with CSF-1 and granulocyte/monocyte colony-stimulating factor (GM-CSF). In vivo, TMP-195 reduces tumor burden and the number of pulmonary metastases in a macrophage-dependent autochthonous mouse model of breast cancer.
TMP195 is a potent and selective class IIa HDAC inhibitor with IC50s of 59 nM, 60 nM, 26 nM and 15 nM for HDAC4, HDAC5, HDAC7 and HDAC9 respectively. TMP195 can reprogram monocytes and macrophages in the tumor into cells able to sustain a robust CD8 T cell-mediated anti-tumoral immune response.

Scientific Research Applications

Anticancer Applications

  • A study by Ravinaik et al. (2021) revealed the synthesis of benzamide derivatives, showing significant anticancer activity against various cancer cell lines, suggesting potential therapeutic applications.

Nematocidal Activity

  • Research by Liu et al. (2022) demonstrated that certain oxadiazole derivatives exhibit strong nematocidal activities, indicating their potential use in controlling nematode infestations.

Antimycobacterial Screening

  • A study conducted by Nayak et al. (2016) explored benzamide derivatives for their antimycobacterial activities, finding promising lead molecules for tuberculosis treatment.

Anti-inflammatory and Anti-cancer Agents

  • Research by Gangapuram et al. (2009) synthesized novel benzamide/benzene sulfonamides showing potential as anti-inflammatory and anti-cancer agents.

Antimicrobial Activity

  • A study by Latthe and Badami (2007) synthesized benzamide derivatives with significant antimicrobial activity, suggesting their use in combating microbial infections.

Antioxidant Evaluation

  • Research by Bondock et al. (2016) synthesized oxadiazoles with excellent antioxidant activity, indicating their potential in oxidative stress-related therapies.

Photolysis Study

  • A study by Tsuge et al. (1977) explored the photolysis of oxadiazoles, contributing to the understanding of their chemical behavior under light exposure.

Antiplasmodial Activities

  • Research by Hermann et al. (2021) identified benzamides with significant antiplasmodial activity, offering insights for malaria treatment.

Analgesic and Anti-inflammatory Screening

  • A study by Dewangan et al. (2016) synthesized oxadiazole derivatives linked to quinazolin-4-one ring, showing notable analgesic and anti-inflammatory activities.

properties

IUPAC Name

N-[2-methyl-2-(2-phenyl-1,3-oxazol-4-yl)propyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4O3/c1-22(2,17-12-32-20(28-17)14-7-4-3-5-8-14)13-27-19(31)16-10-6-9-15(11-16)18-29-21(33-30-18)23(24,25)26/h3-12H,13H2,1-2H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCSXAUJBQZZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C(F)(F)F)C3=COC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was synthesized from 2-methyl-2-(2-phenyloxazol-4-yl)propan-1-amine and 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid as described in example 8 step 6 (15 g, yield 44%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 8.66 (t, J=1.5 Hz, 1H), 8.29-8.26 (m, 2H), 8.20-8.17 (dt, J=8.0 Hz, 1.2 Hz, 1H), 8.09-8.06 (m, 2H), 7.68-7.64 (t, J=7.9 Hz, 1H), 7.51 (s, 1H), 7.47-7.40 (m, 3H), 3.66 (d, J=5.6 Hz, 2H), 1.43 (s, 6H). MS (ESI) m/z: Calculated for C23H19F3N4O3: 456.14. found: 457.2 (M+H)+.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methyl-2-(2-phenyloxazol-4-yl)propyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-Methyl-2-(2-phenyloxazol-4-yl)propyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(2-Methyl-2-(2-phenyloxazol-4-yl)propyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(2-Methyl-2-(2-phenyloxazol-4-yl)propyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-Methyl-2-(2-phenyloxazol-4-yl)propyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-Methyl-2-(2-phenyloxazol-4-yl)propyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide

Q & A

Q1: What is the primary molecular target of TMP195?

A: TMP195 acts as a potent and selective inhibitor of class IIa histone deacetylases (HDACs). [, , , , , , , ]

Q2: How does TMP195's inhibition of class IIa HDACs impact cellular processes?

A: By inhibiting class IIa HDACs, TMP195 promotes histone acetylation. This epigenetic modification can influence gene expression, ultimately impacting various cellular processes like cell growth, differentiation, and immune responses. [, , , , , , ]

Q3: Can you elaborate on the specific downstream effects of TMP195 observed in preclinical studies?

A3: TMP195 has demonstrated promising anti-tumor effects in preclinical models. Specifically, it can:

  • Reprogram Tumor-Associated Macrophages: TMP195 shifts macrophages towards an anti-tumor phenotype (M1 polarization), enhancing their ability to attack tumor cells and boosting the immune response against cancer. [, , , ]
  • Sensitize Multidrug-Resistant Cancer Cells: It can reverse resistance to certain anticancer drugs, particularly those whose efflux is mediated by ABCB1 and ABCG2 transporters. []
  • Reduce Atherosclerotic Plaque Vulnerability: In experimental models, TMP195 has shown the ability to stabilize atherosclerotic plaques by reducing inflammation and macrophage infiltration. []
  • Alleviate Acute Kidney Injury: Preclinical studies suggest a potential protective effect of TMP195 against acute kidney injury, likely through its anti-inflammatory and anti-apoptotic properties. []

Q4: What is the molecular formula and weight of TMP195?

A4: The molecular formula of TMP195 is C22H19F3N4O3, and its molecular weight is 444.41 g/mol.

Q5: Is there any spectroscopic data available for TMP195?

A5: While the provided research papers do not include detailed spectroscopic data, techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed for structural confirmation of such compounds.

Q6: What is known about the structure-activity relationship (SAR) of TMP195?

A: While detailed SAR studies are not presented in these papers, the presence of the trifluoromethyloxadiazole (TFMO) moiety is highlighted for its selective binding to class IIa HDACs. [] Understanding the impact of structural modifications on TMP195's activity, potency, and selectivity would be essential for optimizing its therapeutic potential.

Q7: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of TMP195?

A: The research papers primarily focus on the in vitro and in vivo effects of TMP195. Further investigations into its absorption, distribution, metabolism, and excretion (ADME) are necessary to establish its PK/PD profile and guide dosing regimens. []

Q8: What evidence supports the in vivo efficacy of TMP195?

A: Preclinical studies using mouse models have demonstrated the anti-tumor effects of TMP195, particularly in breast cancer. [] Additionally, its potential in other conditions, such as atherosclerosis [] and acute kidney injury [], has been suggested based on animal model data.

Q9: Are there any specific drug delivery strategies being explored for TMP195?

A: One study explored the use of biomimetic nanoparticles to deliver TMP195 and enhance its targeting to tumor-associated macrophages. [] Developing efficient drug delivery systems would be crucial for maximizing TMP195's therapeutic efficacy and minimizing potential off-target effects.

Q10: What is known about the potential toxicity and safety profile of TMP195?

A: While the provided research highlights the potential therapeutic benefits of TMP195, further comprehensive toxicological studies are needed to fully evaluate its safety profile, including potential long-term effects. []

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